N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine
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Overview
Description
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its versatility in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid typically involves the reaction of 1-benzyl-1H-pyrazol-5-amine with diethyl 2-(1-ethoxyethylidene)malonate. The reaction is carried out under nitrogen atmosphere at a temperature of 120°C for 12 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the benzyl group and the methylalanine moiety contributes to its unique chemical behavior, allowing it to interact with various biological targets.
The mechanism by which this compound exerts its effects is primarily through enzyme inhibition and modulation of cell signaling pathways . Research indicates that compounds with similar structures can inhibit mTORC1 activity, leading to altered autophagy processes in cancer cells. This disruption of autophagic flux is crucial for the therapeutic efficacy against tumors that exploit autophagy for survival under metabolic stress conditions .
Anticancer Properties
Studies have shown that derivatives of pyrazole, including this compound, exhibit anticancer activity . For instance, related compounds have demonstrated submicromolar antiproliferative effects on various cancer cell lines, including pancreatic (MIA PaCa-2) and breast cancers (MCF-7) . The compound's ability to inhibit mTORC1 not only reduces cell proliferation but also enhances autophagic processes at basal levels while impairing them under nutrient-replete conditions.
Enzyme Inhibition
This compound has been investigated for its role in inhibiting specific enzymes involved in inflammatory pathways. The compound may interact with enzymes such as cyclooxygenase or lipoxygenase, potentially leading to reduced inflammatory responses . This property suggests therapeutic applications beyond oncology, extending into areas like anti-inflammatory treatments .
Summary of Biological Activities
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Pancreatic Cancer Study : A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed significant reduction in mTORC1 activity and increased autophagy markers in pancreatic cancer cells. This highlights the potential of pyrazole derivatives as targeted therapies in aggressive cancer types .
- Inflammation Model : In a murine model of inflammation, compounds similar to this compound exhibited comparable anti-inflammatory effects to standard drugs like indomethacin. This suggests a promising avenue for further exploration in inflammatory diseases .
Properties
CAS No. |
135098-47-4 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[(2-benzylpyrazol-3-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,13(18)19)16-12-8-9-15-17(12)10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3,(H,18,19) |
InChI Key |
IZEJLUVTWHHDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=NN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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